molecular formula C17H18F2N4O3 B2693159 Isopropyl 7-(4-(difluoromethoxy)phenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 909575-14-0

Isopropyl 7-(4-(difluoromethoxy)phenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B2693159
CAS No.: 909575-14-0
M. Wt: 364.353
InChI Key: WTKUQZCSQDHAGE-UHFFFAOYSA-N
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Description

The compound “Isopropyl 7-(4-(difluoromethoxy)phenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate” is a derivative of the [1,2,4]triazolo[1,5-a]pyrimidine class . This class of compounds is known for their wide range of pharmacological effects, including antiviral, anticancer, antioxidant, and antimicrobial activities .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of appropriate precursors in the presence of a catalyst . For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and rings. The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is a common feature in many biologically active compounds .


Chemical Reactions Analysis

The chemical reactions involving this compound could be diverse, depending on the conditions and reagents used. For instance, some related compounds have shown significant inhibitory activity with IC50 values ranging from 0.057 ± 0.003 to 3.646 ± 0.203 μM .

Scientific Research Applications

Chemistry and Biological Evaluation

A novel series of N,7-bis(substitutedphenyl)-4,7-dihydro-5-isopropyl-[1,2,4]triazolo-[1,5-a]pyrimidine-6-carboxamide derivatives was synthesized and characterized by various spectroscopic techniques. These compounds were evaluated for their antibacterial and antifungal activities, showing potential as lead compounds for further development in antimicrobial therapy (Chauhan & Ram, 2019).

Synthesis and Electrophilic Substitutions

Research on the synthesis and electrophilic substitutions of novel pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines reveals the versatility of these compounds in chemical reactions, providing a pathway to a variety of derivatives with potential biological activities (Atta, 2011).

Antiviral and Tuberculostatic Potential

Compounds based on the [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been identified for their ability to inhibit influenza virus RNA polymerase, indicating a promising direction for antiviral drug development (Massari et al., 2017). Additionally, structural analogs of ethyl 5-methyl-7-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate have shown tuberculostatic activity, supporting the exploration of these compounds as potential antituberculous agents (Titova et al., 2019).

Regioselective Synthesis

The regioselective synthesis of 7-oxopyrazolo[1,5-a]pyrimidine-3-carboxamides highlights the chemical flexibility of pyrimidine derivatives, enabling the targeted modification of these molecules for specific biological activities (Drev et al., 2014).

Properties

IUPAC Name

propan-2-yl 7-[4-(difluoromethoxy)phenyl]-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F2N4O3/c1-9(2)25-15(24)13-10(3)22-17-20-8-21-23(17)14(13)11-4-6-12(7-5-11)26-16(18)19/h4-9,14,16H,1-3H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTKUQZCSQDHAGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)OC(F)F)C(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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